molecular formula C10H14BN3O2 B2664270 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile CAS No. 1430754-35-0

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile

Cat. No.: B2664270
CAS No.: 1430754-35-0
M. Wt: 219.05
InChI Key: BVJBWWXCBXQJLV-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C15H29BN2O3Si . It is a colorless to yellow liquid or semi-solid or solid . It is stored under inert atmosphere at 2-8°C .


Molecular Structure Analysis

The structure of “this compound” has been analyzed using X-ray single crystal diffraction . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 324.3 . It is insoluble in water and has a melting point of 166.0 to 170.0 °C .

Scientific Research Applications

Synthesis and Characterization

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile is a compound that has been studied for its raw substitute material potential and its structural characteristics through various spectroscopic methods. The synthesis, characterization, and crystal structure of this compound have been explored, with its structure confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies. The single crystal of the compound has been determined by X-ray diffraction, and its molecular structure was calculated using Density Functional Theory (DFT), showing consistency with X-ray diffraction results (Liao et al., 2022).

Antimicrobial and Antileishmanial Activities

Derivatives of this compound have been synthesized and tested for their antimicrobial and antileishmanial activities. Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives showed excellent antimicrobial activity against various strains. Similarly, a series of tetrazole compounds and their pyrazole-4-carbonitrile precursors demonstrated potent antileishmanial activities against Leishmania spp., with some derivatives showing significant potency and lower cytotoxicity compared to standard drugs (Puthran et al., 2019); (Faria et al., 2013).

Antioxidant Properties

The antioxidant properties of compounds derived from this compound have been investigated. Studies reveal that synthesized compounds, especially novel pyrimidine-containing heterocycles, exhibit potent antioxidant activity. This indicates the potential of these compounds in pharmacological applications due to their ability to scavenge free radicals (Salem & Errayes, 2016).

Corrosion Inhibition

Derivatives of this compound have been studied for their corrosion inhibition capabilities. Pyranopyrazole derivatives have shown to act as effective inhibitors for mild steel in HCl solution, with high inhibition efficiency. This suggests their utility in protecting metal surfaces from corrosion, thus having industrial applications in metal preservation and maintenance (Yadav et al., 2016).

Safety and Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation . It should be handled with protective gloves, eye protection, and face protection .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14-8(7)5-12/h6H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJBWWXCBXQJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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